2-Ethyl-4,6-dimethylpyrimidin-5-ol
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Overview
Description
2-Ethyl-4,6-dimethylpyrimidin-5-ol is a chemical compound with the molecular formula C8H12N2O. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol typically involves the condensation of β-dicarbonyl compounds with amines. One common method includes the reaction of acetylacetone with suitable amines under specific conditions. The reaction progress is often monitored by Thin Layer Chromatography (TLC) and the product is purified using standard techniques .
Chemical Reactions Analysis
2-Ethyl-4,6-dimethylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2-Ethyl-4,6-dimethylpyrimidin-5-ol has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of novel bioactive pyrimidine derivatives.
Biology: It has shown potential in biological studies due to its ability to interact with various biological molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-dimethylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Ethyl-4,6-dimethylpyrimidin-5-ol can be compared with other similar compounds such as:
2-Amino-4,6-dimethylpyrimidine: This compound has similar structural features but different functional groups, leading to distinct biological activities.
6-Amino-2,4,5-trimethylpyridin-3-ol: Another related compound with different substitution patterns, used in various medicinal applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Properties
CAS No. |
88070-42-2 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethylpyrimidin-5-ol |
InChI |
InChI=1S/C8H12N2O/c1-4-7-9-5(2)8(11)6(3)10-7/h11H,4H2,1-3H3 |
InChI Key |
ZHSCRNZNHPKAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)C)O)C |
Origin of Product |
United States |
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